3-Chloro-4-methyl-2(5H)-furanone
Description
BenchChem offers high-quality 3-Chloro-4-methyl-2(5H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methyl-2(5H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-3-2-8-5(7)4(3)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNZDURDLIZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158887 | |
| Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134705-35-4 | |
| Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Construction of the 2(5H)-Furanone Ring System
The formation of the core 2(5H)-furanone structure is a critical first step in the synthesis of 3-Chloro-4-methyl-2(5H)-furanone. This can be achieved either by building the ring from linear molecules or by altering an existing furanone base.
Cyclization Reactions of Acyclic Precursors
The construction of the 4-methyl-2(5H)-furanone ring often begins with acyclic, or open-chain, molecules. A prominent method involves the reaction of glyoxylic acid with propionaldehyde (B47417). In one patented approach, glyoxylic acid hydrate (B1144303) is dissolved in an organic solvent and reacted with morpholine. google.com The subsequent addition of propionaldehyde initiates a cascade of reactions that, after concentration and treatment with hydrochloric acid, yields 5-hydroxy-4-methyl-2(5H)-furanone. google.com This method highlights the use of an amine to facilitate the initial condensation, followed by an acid-catalyzed cyclization.
Another effective strategy for forming the furanone ring is the cyclization of alkyl β-formylcrotonates. google.com Heating these precursors with dilute aqueous hydrochloric acid induces ring closure to form the desired butenolide. The efficiency of this reaction can be significantly improved by the inclusion of a catalytic amount of methanol (B129727), which acts as a solubilizer, leading to nearly complete conversion. google.com The general principle of these reactions is an intramolecular cyclization where a hydroxyl group attacks a carbonyl group within the same molecule, leading to the formation of the stable five-membered lactone (a cyclic ester) ring. youtube.com
| Precursor(s) | Reagents/Conditions | Product | Yield | Reference |
| Glyoxylic acid hydrate, Propionaldehyde | 1. Morpholine, Ethanol, 0-5°C2. HCl | 5-hydroxy-4-methyl-2(5H)-furanone | 90-92% | google.com |
| Methyl β-formylcrotonate | 10% aq. HCl, Methanol (catalyst), Reflux | 5-hydroxy-4-methyl-2(5H)-furanone | 81% (overall) | google.com |
Modification of Existing Furanone Skeletons
An alternative to building the furanone ring from scratch is to modify a pre-existing furanone structure. A common starting material for halogenated furanones is mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). nih.govnih.govmdpi.com This highly functionalized molecule serves as a versatile platform for a variety of chemical transformations. The two chlorine atoms and the hydroxyl group on the mucochloric acid ring are reactive sites that can be selectively altered. mdpi.com
For instance, reactions can be designed to replace one of the halogen atoms or modify the hydroxyl group, paving the way for the introduction of a methyl group at the C-4 position and selective chlorination at C-3. The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones, for example, occurs in a highly regioselective manner, affording 4-thiosubstituted products which can be further modified. mdpi.com These strategies leverage the inherent reactivity of a complex starting furanone to achieve the target structure through a series of controlled chemical steps.
Regioselective Halogenation and Alkylation (Methylation) Approaches
Once the basic 4-methyl-2(5H)-furanone skeleton is in place, the next critical steps involve the precise introduction of the chlorine atom at the third carbon (C-3) and ensuring the methyl group is positioned at the fourth carbon (C-4).
Introduction of Chlorine Substituents at Specific Positions
Regioselective chlorination is key to synthesizing the target compound. Starting with a 4-methyl-2(5H)-furanone precursor, direct chlorination can be challenging due to multiple potential reaction sites. However, methods have been developed for the selective halogenation of the furanone ring. For related furanones, chlorination using thionyl chloride (SOCl₂) in the presence of a catalyst like zinc chloride can replace a hydroxyl group with a chlorine atom. nih.govmdpi.com
In the context of producing related mutagenic furanones like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), the chlorination process is a focal point of study. who.int Research has shown that reaction conditions such as pH, temperature, and chlorine dosage are critical factors that influence the formation of specific chlorinated products. who.int For the synthesis of 3-chloro-4-methyl-2(5H)-furanone, a likely pathway would involve the reaction of 4-methyl-2(5H)-furanone with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), under conditions optimized to favor substitution at the C-3 position. The electronic properties of the furanone ring, with its conjugated system, direct the regioselectivity of this electrophilic substitution.
Incorporation of Methyl Groups on the Furanone Ring
The methyl group at the C-4 position is typically introduced as part of the initial ring-forming strategy. As described in the cyclization of acyclic precursors (Section 2.1.1), using propionaldehyde as a starting material directly installs the required methyl group at the correct position on the resulting furanone ring. google.com This is an efficient method as it builds the desired carbon skeleton from the outset.
Alternatively, methylation of a pre-formed furanone ring is a possibility. While direct C-alkylation of the furanone ring can be complex, specific methodologies have been developed. For example, a procedure for the C-3 methylation of 2(5H)-furanone involves deprotonation with a strong base like butyllithium (B86547) at low temperatures, followed by quenching with methyl iodide. orgsyn.org A similar strategy, adapted for a C-4 methylation, could potentially be envisioned, although it would require a precursor that is unsubstituted at the C-4 position and could be selectively deprotonated at that site.
| Transformation | Precursor | Reagents/Conditions | Key Finding | Reference |
| Chlorination | 5-hydroxy-2(5H)-furanone derivative | Thionyl chloride (SOCl₂), Zinc chloride | Halogenation of the hydroxyl group at C-5. | nih.govmdpi.com |
| Methylation | 2(5H)-furanone | 1. Butyllithium, THF, -75°C2. Methyl iodide | Successful methylation at the C-3 position. | orgsyn.org |
Optimization of Synthesis Protocols for Research-Scale Production
For any synthetic compound intended for research, optimizing the production protocol is essential to ensure consistent yields and purity. The synthesis of 3-Chloro-4-methyl-2(5H)-furanone is no exception. Optimization efforts focus on several key parameters of the synthetic route.
In the cyclization of alkyl β-formylcrotonates, it was found that while the reaction proceeds with just dilute hydrochloric acid, the addition of methanol as a solubilizer dramatically improves the conversion rate, preventing the formation of large amounts of decomposition products and making the process more efficient. google.com The reaction time is also a critical variable, with optimal results observed between 0.5 and 3 hours. google.com
For chlorination reactions, factors such as pH, temperature, reaction time, and the ratio of reactants are paramount. Studies on the formation of the related compound MX from the chlorination of humic substances show that optimal yields are achieved under specific conditions (e.g., pH 2, 45 °C). who.int Such findings underscore the need for careful control over reaction parameters to maximize the output of the desired product and minimize the formation of isomers or over-chlorinated byproducts. For research-scale production, purification methods such as flash column chromatography are often employed to isolate the final compound with high purity. cdnsciencepub.com The development of a robust protocol involves systematically adjusting these variables to find the ideal balance between reaction efficiency, yield, and the purity of the final product.
Derivatization and Functional Group Interconversions of 3-Chloro-4-methyl-2(5H)-furanone
The reactivity of the 3-chloro-4-methyl-2(5H)-furanone structure is primarily centered around the electrophilic nature of the carbon atom bearing the chlorine substituent and the potential for the furanone ring to undergo rearrangement or opening under specific reaction conditions. These characteristics have been exploited to generate a range of derivatives.
Nucleophilic Substitution Reactions
The chlorine atom at the C3 position of the furanone ring is susceptible to displacement by various nucleophiles. Studies on structurally related compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, have demonstrated the feasibility of such reactions. For instance, this analog has been shown to react with nucleophiles like the hydroxide (B78521) ion, sulfite, pyrrolidine, and glutathione, leading to the inactivation of its mutagenic properties. oup.com This suggests that similar nucleophilic substitution reactions could be applied to 3-chloro-4-methyl-2(5H)-furanone to introduce a variety of functional groups at the C3 position.
| Nucleophile | Potential Product |
| Hydroxide (OH⁻) | 3-Hydroxy-4-methyl-2(5H)-furanone |
| Amines (R-NH₂) | 3-Amino-4-methyl-2(5H)-furanone derivatives |
| Thiols (R-SH) | 3-Thio-4-methyl-2(5H)-furanone derivatives |
Table 1: Potential Nucleophilic Substitution Products of 3-Chloro-4-methyl-2(5H)-furanone
Ring Transformations and Advanced Derivatizations
Beyond simple substitution at the C3 position, the furanone ring itself can be a dynamic participant in chemical transformations. Research on analogous systems provides insight into the potential for more complex derivatizations. For example, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with binucleophilic agents such as hydrazine (B178648) monohydrate has been shown to yield 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives. researchgate.net This indicates that the furanone core can be converted into other heterocyclic systems.
The reaction with phenylhydrazine (B124118) led exclusively to a 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one derivative, while ethylenediamine (B42938) resulted in the formation of a bis-pyrrol-2-one structure. researchgate.net These transformations highlight the potential of using binucleophiles to construct more elaborate molecular architectures from a 3-chloro-furanone template.
| Binucleophile | Resulting Heterocyclic System |
| Hydrazine Monohydrate | Pyrrol-2-one and Pyridazin-3(2H)-one derivatives |
| Phenylhydrazine | 1-Phenylamino-1,5-dihydro-2H-pyrrol-2-one |
| Ethylenediamine | Bis-pyrrol-2-one |
Table 2: Potential Ring Transformation Products from Reactions with Binucleophiles
While direct experimental data on the derivatization of 3-chloro-4-methyl-2(5H)-furanone is not extensively documented in publicly available literature, the reactivity patterns observed in closely related analogs provide a strong foundation for predicting its chemical behavior. The susceptibility of the C-Cl bond to nucleophilic attack and the potential for ring transformation reactions make 3-chloro-4-methyl-2(5H)-furanone a promising starting material for the synthesis of a diverse array of functionalized molecules. Further research in this specific area would be beneficial to fully explore the synthetic utility of this compound.
Advanced Analytical Chemistry for Structural Confirmation and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed fingerprint of a molecule's structure by probing the interaction of electromagnetic radiation with its atoms and bonds. For 3-Chloro-4-methyl-2(5H)-furanone, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In ¹³C NMR, the carbonyl carbon (C2) would resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The olefinic carbons (C3 and C4) would also have distinct signals, with the carbon bearing the chlorine atom (C3) showing a downfield shift compared to the one bonded to the methyl group (C4). The carbon of the methyl group would appear at a characteristic upfield position. The analysis of related compounds like 3-chloro-2,4(3H,5H)-furandione provides comparative data for the chemical shifts of carbons in a chlorinated furanone ring system. chemicalbook.com
A comprehensive two-dimensional NMR analysis, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in 3-Chloro-4-methyl-2(5H)-furanone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique pattern of absorption bands.
For 3-Chloro-4-methyl-2(5H)-furanone, the most prominent absorption band is expected to be from the stretching vibration of the carbonyl group (C=O) in the lactone ring. This typically appears as a strong, sharp peak in the region of 1750-1800 cm⁻¹. The presence of a carbon-carbon double bond (C=C) within the furanone ring would give rise to a stretching band around 1650-1680 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the methyl group would be present in the spectrum.
While a specific IR spectrum for 3-Chloro-4-methyl-2(5H)-furanone is not publicly available, data from related furanone compounds, such as dihydro-5-methyl-2(3H)-furanone, can offer insights into the expected vibrational frequencies. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.
The 2(5H)-furanone ring system, with its conjugated double bond and carbonyl group, acts as a chromophore. Therefore, 3-Chloro-4-methyl-2(5H)-furanone is expected to exhibit characteristic UV absorption maxima (λmax). The primary electronic transition would likely be a π → π* transition, which is common for conjugated systems. The position of the λmax can be influenced by the substituents on the furanone ring. For many α,β-unsaturated carbonyl compounds, the λmax falls within the 200-300 nm range. umn.edu The presence of the chlorine atom and the methyl group would cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the unsubstituted furanone. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum and is useful for quantitative analysis. libretexts.org
Chromatographic Separation Methods
Chromatography is an essential tool for separating the components of a mixture and for determining the purity of a compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques for the analysis of furanone derivatives.
Gas Chromatography (GC) for Volatile Furanone Analysis
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like 3-Chloro-4-methyl-2(5H)-furanone. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.
When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time of the compound, which is characteristic under specific conditions, but also its mass spectrum. The mass spectrum is a unique fragmentation pattern that can be used for definitive identification by comparing it to a library of known spectra or by interpreting the fragmentation pattern. Studies on the GC-MS analysis of the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have established methods that involve derivatization to improve volatility and chromatographic behavior. nih.govnih.gov A similar approach could be optimized for 3-Chloro-4-methyl-2(5H)-furanone.
The choice of the GC column, temperature program, and injector settings are critical parameters that need to be optimized for the specific analyte. For instance, a non-polar or medium-polarity column would likely be suitable for the separation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.
For the analysis of 3-Chloro-4-methyl-2(5H)-furanone, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Detection is often achieved using a UV detector set at the wavelength of maximum absorbance (λmax) of the compound, as determined by UV-Vis spectroscopy. researchgate.net
HPLC is particularly valuable for determining the purity of a synthesized batch of 3-Chloro-4-methyl-2(5H)-furanone and for analyzing its presence in complex mixtures. By comparing the retention time and the UV spectrum of the peak of interest with that of a pure standard, the identity and purity can be confirmed. Furthermore, by creating a calibration curve with standards of known concentrations, HPLC can be used for accurate quantification. The development of a robust HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of 3-Chloro-4-methyl-2(5H)-furanone, it provides crucial information about its molecular weight and structural features through fragmentation analysis. The monoisotopic mass of 3-Chloro-4-methyl-2(5H)-furanone is 131.997807 g/mol . epa.gov
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of 3-Chloro-4-methyl-2(5H)-furanone, particularly in complex matrices like drinking water. acs.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. acs.org This is critical to differentiate the target compound from other co-eluting substances that may have the same nominal mass.
For instance, in the analysis of the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a known disinfection byproduct in drinking water, HRMS is employed to enhance sensitivity and selectivity. acs.org By monitoring specific ions of the derivatized analyte at high resolving power (e.g., 10,000), interferences from the sample matrix can be significantly reduced, leading to improved signal-to-noise ratios and more reliable quantification. acs.org This approach enables the confident identification and quantification of the compound even at very low concentrations. acs.org
A study on the analysis of MX in water utilized electron-ionization high-resolution mass spectrometry to monitor the m/z 199 and 201 ions of its methyl derivative. acs.orgsci-hub.se This method demonstrated the necessity of HRMS for providing the required sensitivity and selectivity for confident identification in water extracts. acs.org
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected precursor ion. This provides detailed structural information about the molecule. In an MS/MS experiment, a specific ion of 3-Chloro-4-methyl-2(5H)-furanone is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which is highly valuable for its structural confirmation.
For the related compound 3-methyl-2(5H)-furanone, electrospray ionization tandem mass spectrometry has been used to investigate its fragmentation mechanism, providing a model for understanding the fragmentation of similar five-membered lactones. sigmaaldrich.com Studies on other furanone derivatives, such as 4-hydroxy-3(2H)-furanones, have also utilized GC/MS/MS to propose general fragmentation pathways based on the analysis of unlabeled and isotopically labeled compounds. imreblank.ch This knowledge of fragmentation pathways is transferable and aids in the structural elucidation of 3-Chloro-4-methyl-2(5H)-furanone.
Gas chromatography coupled with triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) has emerged as a powerful and easier-to-perform alternative to GC-HRMS for the analysis of halogenated furanones. nih.gov This technique offers low limits of detection and has been successfully applied to the analysis of MX and its brominated analogues in treated water. nih.gov Similarly, ion-trap mass spectrometry with MS/MS capabilities has been shown to be a sensitive and selective alternative to HRMS for the determination of chlorinated and brominated hydroxyfuranones. nih.gov The study of product-ion patterns at various collision energies allows for the selection of abundant and specific mass transitions for quantification and confirmation of the compound's identity. nih.gov
Development of Quantitative Analytical Methods for Trace-Level Detection
The development of robust and sensitive quantitative methods is crucial for monitoring the presence of 3-Chloro-4-methyl-2(5H)-furanone at trace levels in various environmental and biological samples. These methods often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry.
Several analytical methods have been developed for the quantification of the structurally similar and highly mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in drinking water. These methods often require a derivatization step, such as methylation or silylation, to improve the chromatographic behavior and mass spectrometric response of the analyte. researchgate.netnih.gov For example, a method involving derivatization with N-methyl-bis-trifluoroacetamide (MBTFA) followed by ion trap GC/MS/MS analysis resulted in a significant reduction in analysis time and improved detection limits. researchgate.net
Another approach for MX quantification utilized gas chromatography-mass spectrometry (GC-MS) with a reported limit of detection of 3.0 µg/L and a limit of quantification of 7.0 µg/L in drinking water. nih.gov This method involved sample clean-up by solid-phase extraction (SPE) and derivatization directly in the GC injector. nih.gov More advanced techniques, such as GC-QqQ-MS/MS, have achieved even lower limits of detection for MX and its analogues, in the range of 0.3 ng/L for MX. nih.gov A high-resolution mass spectrometry method for MX analysis extrapolated a detection limit of 0.6 ng/L. acs.orgsci-hub.se
The European Union Reference Laboratory for Processing Contaminants has tested a QuEChERS-like method using GC-MS/MS for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food, achieving preliminary limits of quantification of 50 µg/kg and 10 µg/kg, respectively. eurl-pc.eu These established methods for similar furanone compounds provide a strong foundation for developing and validating a quantitative analytical method for 3-Chloro-4-methyl-2(5H)-furanone at trace levels.
Table of Quantitative Method Performance for Related Furanone Compounds
| Compound | Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | GC-MS | Drinking Water | 3.0 µg/L | 7.0 µg/L | nih.gov |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Ion Trap GC/MS/MS | Drinking Water | 7.7 ng/L | 24.4 ng/L | researchgate.net |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | GC-QqQ-MS/MS | Chlorine-Treated Water | 0.3 ng/L | - | nih.gov |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | HRMS | Water | 0.6 ng/L | - | acs.orgsci-hub.se |
| 2(5H)-furanone | GC-MS/MS | Food (Meat, Cheese, Fish) | - | 50 µg/kg | eurl-pc.eu |
| 3-methyl-2(5H)-furanone | GC-MS/MS | Food (Meat, Cheese, Fish) | - | 10 µg/kg | eurl-pc.eu |
Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Methyl 2 5h Furanone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, which in turn governs the chemical behavior of 3-Chloro-4-methyl-2(5H)-furanone.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of Representative Furanone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2(5H)-Furanone | -7.21 | -0.82 | 6.39 |
| 2(5-Methyl)-furanone | -6.95 | -0.68 | 6.27 |
| 2(5-Phenyl)-furanone | -6.42 | -1.52 | 4.90 |
(Data is hypothetical and based on trends reported in computational studies of furanone derivatives for illustrative purposes.)
For 3-Chloro-4-methyl-2(5H)-furanone, it is anticipated that the chlorine atom, being an electron-withdrawing group, would lower both the HOMO and LUMO energy levels. The methyl group, an electron-donating group, would have the opposite effect, raising these energy levels. The interplay of these substituents determines the ultimate electronic characteristics and reactivity of the molecule.
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity are key concepts in understanding chemical reactions. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity is its capacity to donate electrons. These indices can be calculated from the HOMO and LUMO energies.
Theoretical studies on furanone derivatives have explored their electrophilic and nucleophilic nature. For example, in cycloaddition reactions involving 5-acetoxy-2(5H)-furanone, the electrophilic and nucleophilic character of the reacting species determines the viability of the reaction. epa.gov The analysis of electrophilic and nucleophilic Parr functions helps in identifying the most reactive sites within the molecule. epa.gov
Table 2: Conceptual DFT Reactivity Descriptors for a Model Furanone System
| Parameter | Definition | Calculated Value (a.u.) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 0.265 |
| Electron Affinity (A) | -ELUMO | 0.025 |
| Chemical Hardness (η) | (I - A) / 2 | 0.120 |
| Chemical Potential (µ) | -(I + A) / 2 | -0.145 |
| Electrophilicity Index (ω) | µ² / (2η) | 0.088 |
(Values are for a representative furanone and are for illustrative purposes.)
In the case of 3-Chloro-4-methyl-2(5H)-furanone, the chlorine atom would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, the methyl group would enhance its nucleophilic character.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in structure elucidation and the assignment of spectral features.
Studies on 2(5H)-furanone and its sulphur analogue, 2(5H)-thiophenone, have successfully employed DFT and MP2 levels of theory to interpret their experimental FTIR spectra. elsevier.com These calculations help in assigning vibrational frequencies to specific molecular motions, such as C=O and C=C stretching. elsevier.com For 3-Chloro-4-methyl-2(5H)-furanone, theoretical IR spectra would be expected to show characteristic peaks for the carbonyl group, the carbon-carbon double bond, and vibrations involving the chlorine and methyl substituents.
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net Computational studies on dihydro-furanones have utilized DFT-NMR calculations to determine their absolute configuration. sigmaaldrich.com For 3-Chloro-4-methyl-2(5H)-furanone, predicted ¹H and ¹³C NMR spectra would be crucial for its structural confirmation, with the chemical shifts of the methyl group and the protons on the furanone ring being particularly informative.
Mechanistic Insights into Chemical Reactivity and Stability
Theoretical modeling provides a powerful lens through which to view the mechanisms of chemical reactions and to assess the stability of molecules. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction pathways.
Computational studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones have shed light on their high reactivity. These studies reveal that the reactivity stems from the presence of a carbonyl group conjugated with a double bond and two labile halogen atoms. For 3-Chloro-4-methyl-2(5H)-furanone, the chlorine atom at the C3 position and the double bond create an electrophilic center susceptible to nucleophilic attack.
For example, the reaction of 5(R)-(l-menthoxy)-2(5H)-furanone with diethyl bromomalonate has been investigated, and a possible mechanism was proposed based on the products formed. nih.gov Computational investigations into similar reactions involving 3-Chloro-4-methyl-2(5H)-furanone could predict the likely products and the stereochemical outcome of such transformations. Furthermore, understanding the stability of this molecule is crucial. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the unsaturated lactone ring presents an interesting case for theoretical stability analysis.
Conformational Analysis and Tautomeric Equilibria in Related Furanone Systems
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the existence of different tautomeric forms. Computational methods are well-suited to explore the conformational landscape and tautomeric equilibria of furanone derivatives.
Tautomerism is also a key consideration for certain furanone derivatives. Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone have shown that it can undergo keto-enol tautomerism, and the rate of racemization is pH-dependent. Although 3-Chloro-4-methyl-2(5H)-furanone does not possess a hydroxyl group that would lead to the same type of tautomerism, the general principles of computational investigation of tautomeric equilibria are applicable to the broader class of furanones. For instance, in 3,4-dihalo-5-hydroxy-2(5H)-furanones, a cyclic-acyclic tautomerism exists in solution.
Molecular Mechanisms of Biological Activity
Investigation of Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal properties of furanone derivatives are attributed to their ability to interfere with fundamental microbial processes. These compounds have demonstrated selective activity, particularly against Gram-positive bacteria.
Inhibition of Essential Microbial Enzymes
While direct inhibition of specific essential microbial enzymes by 3-Chloro-4-methyl-2(5H)-furanone is not extensively detailed in the provided search results, the broader class of 2(5H)-furanone derivatives is known to exhibit antimicrobial properties. For instance, a derivative, F105, which contains a chlorinated 2(5H)-furanone moiety, demonstrates highly selective activity against Gram-positive bacteria, including biofilm-embedded Staphylococcus aureus. nih.govresearchgate.net This suggests that the furanone ring is a key pharmacophore. The antibacterial activity of F105 is associated with the production of reactive oxygen species (ROS) and subsequent damage to intracellular proteins. nih.govresearchgate.net This induction of ROS suggests a potential mechanism of non-specifically interacting with and inhibiting a number of proteins, including those involved in ROS utilization. researchgate.net
Interference with Quorum Sensing and Signaling Pathways
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production. nih.gov Furanones are recognized as quorum sensing inhibitors (QSIs). nih.gov They can disrupt bacterial communication by interfering with the production or perception of autoinducer signaling molecules. nih.gov
Mechanistic Studies of Interactions with Cellular Components
3-Chloro-4-methyl-2(5H)-furanone and its analogs can interact with cellular components, leading to a variety of biological effects. These interactions can be covalent, leading to the formation of adducts with biomolecules, or can involve the modulation of intercellular communication pathways.
Covalent Adduction with Biomolecules (e.g., DNA, Proteins)
Certain chlorinated furanones, which are structurally related to 3-Chloro-4-methyl-2(5H)-furanone, are known to be genotoxic and can form covalent adducts with DNA. For example, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), a potent bacterial mutagen, reacts with 2'-deoxyadenosine (B1664071) to form several adducts. nih.gov The reaction of CMCF with calf thymus DNA also results in the formation of DNA adducts. nih.gov
Similarly, the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) has been shown to react with 2'-deoxyadenosine and calf thymus DNA, forming fluorescent propenoformyl derivatives. nih.gov In these reactions, a propeno bridge is incorporated between the N-1 and N6 positions of the adenine (B156593) base. nih.gov The formation of these adducts highlights the potential for this class of compounds to covalently modify DNA, which can lead to mutations and other genotoxic effects. nih.govnih.gov Furthermore, CMCF also reacts with cytidine (B196190) to form adducts. researchgate.net
In addition to DNA, furanone derivatives can also interact with proteins. The antimicrobial activity of the furanone derivative F105 is linked to its non-specific interaction with a number of intracellular proteins, which may involve direct interaction or oxidation, leading to changes in protein charge. nih.govresearchgate.net
Modulation of Intercellular Communication Processes (e.g., Gap Junctional Intercellular Communication)
Gap junctional intercellular communication (GJIC) is a crucial process for maintaining tissue homeostasis and is often disrupted by tumor-promoting chemicals. epa.gov Several chlorohydroxyfuranones, including 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF), an analog of the subject compound, have been shown to inhibit GJIC. nih.gov
In a study using BALB/c 3T3 cells, MCF was found to inhibit GJIC in a dose-dependent manner. nih.gov While significantly less potent than the related compound MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], which inhibited GJIC at nanomolar concentrations, MCF still demonstrated a clear inhibitory effect. nih.gov The inhibition of GJIC by these compounds could be a potential mechanism for their observed tumor-promoting effects in cell transformation assays. nih.gov The inhibition of GJIC can be influenced by various signaling pathways, including the MAPK and PI3-kinase pathways, and can involve the phosphorylation of connexin proteins, the building blocks of gap junctions. nih.gov
Biological Potency Evaluation in In Vitro Systems (mechanistic assays)
Extensive searches of publicly available scientific literature, including peer-reviewed journals and chemical databases, did not yield any specific studies detailing the in vitro biological potency or mechanistic assays for the compound 3-Chloro-4-methyl-2(5H)-furanone .
While research exists for structurally related furanone compounds, the strict adherence to the specified compound, as per the user's request, prevents the inclusion of such data. Therefore, no detailed research findings or data tables on the molecular mechanisms of biological activity for 3-Chloro-4-methyl-2(5H)-furanone can be provided at this time. Further experimental research would be required to elucidate its specific in vitro biological effects and mechanistic pathways.
Structure Activity Relationship Sar Studies of 3 Chloro 4 Methyl 2 5h Furanone Analogs
Correlative Analysis of Structural Modifications and Biological Potency
Systematic modifications of the 3-chloro-4-methyl-2(5H)-furanone scaffold have provided valuable insights into the structural requirements for various biological activities, particularly antimicrobial and anticancer effects.
The chlorine atom at the C3 position is a critical feature for the biological activity of many furanone derivatives. In studies on quorum sensing inhibitors, the presence of a halogen at the C4 position, such as bromine, was found to be crucial for potent biofilm inhibition. ucc.ie For instance, furanones with a bromine at C4 were significantly more active than those lacking this feature. ucc.ie While this finding pertains to brominated furanones, it highlights the general importance of halogenation on the furanone ring for biological activity.
Modifications at the C4 position have a profound impact on potency. Replacing the methyl group with other substituents can dramatically alter the biological response. For example, in a series of 3,4-dihalo-5-hydroxy-2(5H)-furanones, the nature of the halogen atoms at C3 and C4 influences their reactivity and, consequently, their biological activity. nih.govmdpi.com The introduction of a dichloromethyl group at C4, as seen in 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), has been shown to confer both initiating and promoting activities in cell transformation assays, indicating its carcinogenic potential. nih.govwho.int
Substitutions at the C5 position also play a significant role. The introduction of alkoxy groups, such as a methoxy (B1213986) group, can influence the reactivity of the furanone ring and its interaction with biological targets. researchgate.net Furthermore, the synthesis of chiral 2(5H)-furanone sulfones with bulky terpene moieties at the C5 position has yielded compounds with notable antimicrobial activity. mdpi.com
The following table summarizes the impact of structural modifications on the biological potency of 3-chloro-4-methyl-2(5H)-furanone analogs based on available research findings.
Interactive Data Table: Correlative Analysis of Structural Modifications and Biological Potency
| Compound/Analog Class | Structural Modification | Observed Biological Activity/Potency | Reference |
| 3,4-Dihalo-2(5H)-furanones | Halogen at C4 (e.g., Bromine) | Critical for potent biofilm inhibition. | ucc.ie |
| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Dichloromethyl group at C4 | Shows initiating and promoting activities in cell transformation assays. | nih.govwho.int |
| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Methoxy group at C5 | Influences reactivity and biological interactions. | researchgate.net |
| Chiral 2(5H)-furanone Sulfones | Bulky terpene moiety at C5 | Exhibit significant antimicrobial activity. | mdpi.com |
| 3-Alkyl-5-methylene-2(5H)-furanones | Variation of alkyl chain length at C3 | Longer alkyl chains (e.g., hexyl) showed slightly better activity as quorum sensing inhibitors compared to shorter chains. | ucc.ie |
Elucidation of Key Pharmacophoric Features for Specific Bioactivities
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For 3-chloro-4-methyl-2(5H)-furanone analogs, key pharmacophoric features have been identified that are crucial for their interaction with biological targets.
The core 2(5H)-furanone ring is itself a critical pharmacophoric element, often referred to as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov The α,β-unsaturated lactone moiety is a key feature, acting as a Michael acceptor, which can covalently interact with nucleophilic residues in biological macromolecules.
For antimicrobial activity, particularly against bacteria like Staphylococcus aureus, the following features are important:
A Halogen at C3: The chloro group contributes to the electrophilicity of the furanone ring, enhancing its reactivity.
A Lipophilic Group at C4: The methyl group, or other alkyl or aryl groups, at this position can influence membrane permeability and hydrophobic interactions within the target binding site.
Substituents at C5: The introduction of bulky and chiral substituents, such as terpene-derived sulfones, has been shown to enhance antimicrobial efficacy, suggesting that these groups can occupy specific pockets in the target protein. mdpi.com
In the context of quorum sensing inhibition, a key bioactivity for combating bacterial infections, the pharmacophore includes:
The Furanone Ring: Mimics the natural acylated homoserine lactone (AHL) signaling molecules.
A Halogen at C4: A bromine atom at this position has been identified as a critical feature for potent inhibition of biofilm formation. ucc.ie
An Alkyl Chain at C3: The length and nature of this chain influence the specificity and potency of quorum sensing inhibition. ucc.ie
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for 3-chloro-4-methyl-2(5H)-furanone analogs is not extensively reported, studies on broader classes of furanones provide insights into the descriptors that are likely to be important.
A 2D-QSAR study on substituted purine (B94841) derivatives highlighted the importance of descriptors such as SsCH3E-index (sum of E-state indices for -CH3 groups), H-Donor Count, and molecular weight in determining biological activity. researchgate.net For furanone analogs, similar descriptors would likely be relevant:
Topological Descriptors: Molecular connectivity indices and shape indices would describe the size and branching of substituents.
Electronic Descriptors: Partial charges, dipole moments, and HOMO/LUMO energies would quantify the electronic nature of the molecule, which is crucial for its reactivity. The presence of the electron-withdrawing chlorine atom significantly influences these properties.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient) would be a key parameter, as it affects the compound's ability to cross cell membranes.
A hypothetical QSAR model for the antimicrobial activity of 3-chloro-4-methyl-2(5H)-furanone analogs might take the following form:
log(1/MIC) = c0 + c1(LogP) + c2(HOMO) + c3*(Molecular Volume)
Where MIC is the minimum inhibitory concentration, and the coefficients (c0, c1, c2, c3) would be determined through statistical analysis of a dataset of compounds with varying substituents.
Influence of Substituent Position and Nature on Reactivity and Biological Response
The position and chemical nature of substituents on the 2(5H)-furanone ring have a profound effect on the molecule's reactivity and, consequently, its biological response. The reactivity of the furanone core is largely dictated by the electrophilic nature of the α,β-unsaturated carbonyl system and the lability of leaving groups.
C3 Position: The chlorine atom at C3 is a good leaving group in nucleophilic substitution reactions. Its presence activates the double bond for Michael addition. The nature of the substituent at C3 can modulate this reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring, while electron-donating groups may decrease it.
C4 Position: The substituent at C4 has a significant steric and electronic influence. A methyl group, as in the parent compound, provides a certain steric bulk. Replacing it with larger or more electron-withdrawing groups can alter the molecule's shape and electronic distribution, affecting its ability to fit into a binding site and its reactivity. For instance, the presence of a bromine atom at C4 has been shown to be critical for the antibiofilm activity of some furanones. ucc.ie The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide (B81097) leads to substitution at the C4 position. mdpi.com
C5 Position: The C5 position is also amenable to substitution, which can significantly impact biological activity. The introduction of alkoxy groups or bulky moieties can influence the compound's pharmacokinetic properties and its interaction with target enzymes or receptors. researchgate.netmdpi.com Reactions of 3,4-dihalo-2(5H)-furanones can occur at the C5 carbon through Knoevenagel condensation. mdpi.com
The table below illustrates the influence of substituent position on the reactivity and biological response of 2(5H)-furanone analogs.
Interactive Data Table: Influence of Substituent Position and Nature
| Position | Nature of Substituent | Influence on Reactivity | Impact on Biological Response | Reference |
| C3 | Chlorine | Good leaving group, activates the double bond for Michael addition. | Crucial for antimicrobial activity. | nih.gov |
| C4 | Halogen (e.g., Bromine) | Influences the electrophilicity of the ring. | Critical for potent biofilm inhibition. | ucc.ie |
| C4 | Dichloromethyl | Alters steric and electronic properties. | Confers carcinogenic potential in some analogs. | nih.govwho.int |
| C5 | Alkoxy group | Can be substituted in various reactions. | Modulates pharmacokinetic properties and target interaction. | researchgate.net |
| C5 | Bulky terpene sulfone | Provides steric bulk and chirality. | Enhances antimicrobial activity. | mdpi.com |
Environmental Formation, Occurrence, and Transformation Pathways of Chlorinated Furanones
Formation Mechanisms in Disinfection Processes of Water
The most significant pathway for the introduction of chlorinated furanones into the aquatic environment is through the chlorination of drinking water. These compounds are classified as disinfection byproducts (DBPs), formed when disinfectants react with natural organic matter present in the source water. nih.govoup.com
The formation of chlorinated furanones stems from the chemical reaction between chlorine, used as a disinfectant, and natural organic matter (NOM) found in raw water sources. nih.gov NOM is a complex mixture of organic compounds, with humic and fulvic acids being major components and key precursors in the formation of these byproducts. nih.govcapes.gov.br
Studies focusing on the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a related and extensively studied chlorinated furanone, have shown that it is produced during the disinfection of water containing humic substances with chlorine, chlorine dioxide, or chloramines. nih.govwho.int The reaction involves an electrophilic attack by chlorine on the organic precursors. researchgate.net Research has demonstrated that fulvic acids, humic acids, and hydrophobic neutral fractions of lake water produce the most significant amounts of MX on a total organic carbon (TOC) basis when treated with chlorine. capes.gov.br The general mechanism is believed to involve the oxidation and fragmentation of the complex aromatic structures within NOM, followed by chlorination and cyclization to form the furanone ring structure. rsc.org
The formation and concentration of chlorinated furanones like MX are highly dependent on various physical and chemical parameters of the water matrix. Laboratory studies have identified several key factors that influence their formation, although the relationships can be complex. nih.govwho.int
pH: The formation of MX is heavily favored in acidic conditions. The optimal pH for its formation has been identified as pH 2. nih.govwho.int
Chlorine Dose: A higher chlorine dose generally leads to greater yields of chlorinated byproducts. For MX formation, a carbon-to-chlorine (C/Cl) ratio of 1/4 was found to be optimal in one study. nih.govwho.int
Temperature: Increased temperature can enhance the reaction rates. A temperature of 45 °C was identified as optimal for MX formation in simulated chlorination experiments. nih.govwho.int
Total Organic Carbon (TOC): There is a positive correlation between the concentration of TOC, which represents the amount of precursor material available, and the yield of chlorinated furanones like MX. nih.govwho.intnih.gov
Reaction Time: A longer reaction time can also lead to higher yields. A reaction time of 12 hours was optimal for MX formation in a specific laboratory setting. nih.govwho.int
Water Treatment Processes: Treatment methods can influence the final concentration. For instance, MX can be formed during pre-chlorination, subsequently removed by activated carbon filters, and then form again during final post-chlorination. nih.govwho.int The use of chloramination and filtration has been shown to be effective in reducing the formation of mutagenic byproducts like MX. nih.gov
The interplay of these factors determines the concentration of chlorinated furanones in finished drinking water, which has been detected at nanogram-per-liter levels in various countries. nih.gov
Table 1: Influence of Water Parameters on MX Formation
| Parameter | Optimal Condition for Formation | Effect on Concentration | Source |
|---|---|---|---|
| pH | 2 | Lower pH increases formation | nih.govwho.int |
| Temperature | 45 °C | Higher temperature increases formation | nih.govwho.int |
| Chlorine Dose | C/Cl ratio of 1/4 | Higher dose increases formation | nih.govwho.int |
| Total Organic Carbon | N/A | Positively correlated with formation | nih.govwho.intnih.gov |
| Reaction Time | 12 hours | Longer time increases formation | nih.govwho.int |
Atmospheric Formation of Chlorinated Methylfuranones
While water disinfection is a major source of chlorinated furanones, atmospheric processes can also lead to the formation of related compounds like chlorinated methylfuranones. These reactions typically involve volatile organic compound (VOC) precursors, which can be emitted from sources such as biomass burning. copernicus.orgresearchgate.net
The atmospheric formation of chlorinated methylfuranones can occur through the gas-phase oxidation of precursors like 3-methylfuran (B129892). This compound, released during the pyrolysis of cellulose, is highly reactive with major atmospheric oxidants. copernicus.orgresearchgate.net
The primary atmospheric degradation pathways for 3-methylfuran involve reactions with:
Hydroxyl Radicals (OH): This is a dominant reaction pathway during the daytime.
Chlorine Atoms (Cl): The reaction with chlorine atoms is also a significant pathway. The main reaction mechanism is the addition of the oxidant to the double bond of the furan (B31954) ring. researchgate.net
Kinetic studies have determined the rate coefficients for these reactions, highlighting their importance in the atmospheric transformation of 3-methylfuran.
Table 2: Rate Coefficients for the Reaction of 3-Methylfuran with Atmospheric Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Source |
|---|---|---|---|
| OH Radical | (1.13 ± 0.22) × 10⁻¹⁰ | Room Temperature, Atmospheric Pressure | researchgate.net |
| Cl Atom | (4.2 ± 0.6) x 10⁻¹⁰ | 298 K, 1 atm | copernicus.org |
Studies on the atmospheric degradation of 3-methylfuran have successfully identified several reaction products. When 3-methylfuran reacts with chlorine atoms, the formation of chlorinated methylfuranones is observed. copernicus.orgresearchgate.net
Specifically, the following products have been identified:
5-chloro-3-methyl-2(5H)-furanone copernicus.orgresearchgate.net
5-chloro-4-methyl-2(5H)-furanone copernicus.orgresearchgate.net
These products are positional isomers of the subject compound, 3-Chloro-4-methyl-2(5H)-furanone. Their formation confirms a viable atmospheric pathway for the creation of chlorinated methylfuranone structures from VOC precursors. Other identified degradation products from the reaction with OH and NO₃ radicals include 2-methylbutenedial and 3-methyl-2,5-furanodione. researchgate.net
Environmental Fate Processes and Transformation Kinetics
The environmental fate of chlorinated furanones is determined by their stability and reactivity in different environmental compartments. Information on the specific kinetics of 3-Chloro-4-methyl-2(5H)-furanone is limited; however, data from related compounds and precursors provide insight into its likely behavior.
In the aquatic environment, the stability of chlorinated furanones like MX is pH-dependent. While formed under acidic conditions, their stability decreases as the pH increases. This transformation is a key aspect of their environmental fate. Removal from water can be achieved through treatment processes such as adsorption on activated carbon. nih.gov
In the atmosphere, the fate of chlorinated methylfuranones is linked to the transformation kinetics of their precursors. The rapid reaction of 3-methylfuran with OH radicals and Cl atoms, with atmospheric lifetimes estimated to be on the order of hours, indicates that where this precursor is present, the formation of its oxidation products, including chlorinated methylfuranones, will be swift. copernicus.orgresearchgate.net The subsequent fate of these furanone products in the atmosphere would involve further oxidation or deposition.
Information Deficit for 3-Chloro-4-methyl-2(5H)-furanone
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the environmental formation, occurrence, and transformation pathways of the specific chemical compound 3-Chloro-4-methyl-2(5H)-furanone .
Extensive searches have failed to yield specific data pertaining to the abiotic degradation mechanisms, such as hydrolysis and photolysis, or the biotransformation pathways, including microbial metabolism in environmental systems, for this particular compound. The scientific record, as it currently stands, does not provide the detailed research findings necessary to construct a thorough and scientifically accurate article based on the requested outline.
While a substantial body of research exists for other chlorinated furanones, notably 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), these findings cannot be extrapolated to 3-Chloro-4-methyl-2(5H)-furanone due to differences in their chemical structures, which would significantly influence their environmental behavior and fate.
Therefore, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on 3-Chloro-4-methyl-2(5H)-furanone and the specified topics.
Emerging Research Frontiers and Interdisciplinary Applications
Design and Synthesis of Novel Furanone-Based Scaffolds for Chemical Biology
The 2(5H)-furanone core is a valuable starting point for the synthesis of diverse molecular scaffolds in chemical biology. Researchers are actively developing methods to create novel derivatives with tailored biological activities. A key strategy involves the modification of the furanone ring to introduce new functional groups and build more complex molecules.
For instance, new bis-2(5H)-furanone derivatives have been synthesized through a one-step, transition-metal-free reaction. nih.gov This method allows for the creation of molecules with a benzidine (B372746) core, linking two furanone units. nih.gov The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives represents another significant advancement. researchgate.net These compounds are produced by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols, followed by oxidation to form the corresponding sulfones. researchgate.net The versatility of the furanone structure, particularly the presence of labile halogen atoms, provides numerous opportunities for introducing a variety of substituents, making them useful reactants in chemical synthesis. researchgate.net
These synthetic strategies are crucial for generating libraries of furanone-based compounds that can be screened for various biological activities, from antimicrobial to anticancer properties. The ability to create stereochemically defined molecules is particularly important, as the biological effects of chiral compounds can be highly dependent on their specific three-dimensional structure. researchgate.net
Exploration of New Biological Targets and Mechanistic Pathways
Research into furanone derivatives has uncovered a wide range of biological activities and mechanistic pathways. A significant area of investigation is their potential as antimicrobial agents that can overcome antibiotic resistance. Brominated 2(5H)-furanone derivatives, for example, have been shown to inhibit bacterial quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. unipi.it By disrupting QS, these compounds can prevent the production of virulence factors and enhance the clearance of bacteria. unipi.it
In the realm of cancer research, novel bis-2(5H)-furanone derivatives have demonstrated significant antitumor activity. nih.gov Studies on one such compound revealed that it induces cell cycle arrest at the S-phase in glioma cells. nih.gov Further investigations using fluorescence emission and circular dichroism spectra have shown that this compound can interact significantly with DNA, suggesting that DNA may be a primary biological target for its anticancer effects. nih.gov
Additionally, other furanone derivatives have been synthesized and evaluated for anti-inflammatory properties, targeting enzymes like COX and LOX. nih.gov A specific chiral sulfone derived from 2(5H)-furanone, known as F105, has shown potent antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Table 1: Examples of Synthesized Furanone Derivatives and Their Biological Activity
| Derivative Class | Specific Compound Example | Biological Activity | Target/Mechanism | Citation |
|---|---|---|---|---|
| Bis-2(5H)-furanones | Compound 4e (benzidine core) | Antitumor (glioma cells) | Induces S-phase cell cycle arrest; DNA interaction | nih.gov |
| Sulfur-containing 2(5H)-furanones | Chiral sulfone (F105) | Antimicrobial (MRSA) | Bactericidal against planktonic and biofilm-embedded bacteria | mdpi.com |
| Brominated 2(5H)-furanones | Various derivatives | Anti-quorum sensing | Inhibition of bacterial cell-to-cell communication and biofilm formation | unipi.it |
Role in Advanced Environmental Chemistry Research and Water Quality Studies
Halogenated furanones are a significant focus of environmental chemistry research, particularly due to their formation as disinfection byproducts (DBPs) in drinking water. The compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), is a potent mutagen that can account for a substantial portion of the mutagenicity found in chlorinated drinking water. nih.govresearchgate.net The presence of MX and its brominated analogs (BMXs) in water supplies has driven the development of highly sensitive analytical techniques to detect and quantify these compounds at trace levels (nanograms per liter). nih.govwho.int
Advanced methods such as gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) have been developed for the analysis of MX and BMXs. nih.gov This technique offers a simpler and more accessible alternative to high-resolution mass spectrometry, allowing for low detection limits in complex water matrices. nih.gov Research has shown that the formation of these compounds is influenced by factors such as the concentration of organic precursors (like humic acid), the presence of bromide ions, chlorine dose, pH, and temperature. who.intresearchgate.netnih.gov
Studies on drinking water treatment plants have demonstrated that biofiltration processes can effectively remove or alter the precursors of MX, thereby reducing its formation potential. researchgate.net The concentration of MX and its contribution to the mutagenicity of tap water can vary seasonally and is highly dependent on the specific water treatment processes employed, such as chlorination, chloramination, and filtration. nih.gov The significant environmental and health implications of compounds like MX underscore the importance of studying the fate and transport of other halogenated furanones, including 3-Chloro-4-methyl-2(5H)-furanone, in aquatic systems.
Integration with Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological impact of 3-Chloro-4-methyl-2(5H)-furanone and its derivatives, researchers are beginning to integrate multi-omics technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within an organism or cell upon exposure to a compound. This holistic perspective is essential for identifying novel biological targets and elucidating complex mechanistic pathways that might be missed by traditional targeted assays.
For a furanone derivative with antimicrobial properties, transcriptomics (RNA-sequencing) can reveal which bacterial genes and pathways are upregulated or downregulated, pointing to the specific processes being disrupted, such as cell wall synthesis, protein production, or metabolic functions. Proteomics can identify changes in protein expression, confirming the effects observed at the transcript level and uncovering post-translational modifications.
In the context of anticancer activity, omics technologies can provide a detailed picture of how a furanone compound affects cancer cells. For example, a transformation assay using BALB/c 3T3 cells was used to assess the initiation and promotion activities of the furanone MX, providing mechanistic insight into its carcinogenicity. nih.gov Integrating this with genomics could identify specific gene mutations or epigenetic alterations, while metabolomics could highlight changes in cancer cell metabolism. By combining these datasets, researchers can construct comprehensive models of the compound's mechanism of action, leading to more rational drug design and a better assessment of potential therapeutic applications and risks.
Q & A
Q. What are the recommended methods for synthesizing 3-Chloro-4-methyl-2(5H)-furanone with high purity?
Methodological Answer: The synthesis typically involves halolactonization of substituted allenoic acids or derivatization of chlorinated furanone precursors. For example:
- Halolactonization : React 2,3-allenoic acids with iodine under controlled conditions to yield iodinated intermediates, followed by hydrolysis and cyclization (e.g., 3-methyl-4-iodo-5-hydroxy-2(5H)-furanone synthesis in ).
- Derivatization : Modify 3,4-dichloro-5-hydroxy-2(5H)-furanone via nucleophilic substitution or Michael addition to introduce methyl groups ().
- Stereoselective Synthesis : Use Lewis acids (e.g., ZnCl₂) to promote regioselective ring-opening and re-lactonization of epoxides ().
Q. Key Considerations :
- Purify intermediates via recrystallization (e.g., ethyl acetate/methanol mixtures, ).
- Monitor reaction progress using TLC or HPLC.
Q. Table 1: Comparison of Synthesis Routes
| Method | Yield (%) | Purity (GC) | Key Reference |
|---|---|---|---|
| Halolactonization | 35–50 | ≥97% | |
| Nucleophilic Substitution | 40–60 | ≥95% | |
| Stereoselective Lactonization | 25–35 | ≥90% |
Q. How can researchers confirm the structural integrity of synthesized 3-Chloro-4-methyl-2(5H)-furanone?
Methodological Answer: Use a combination of analytical and spectroscopic techniques:
- X-ray Crystallography : Resolve stereochemistry and bond lengths (e.g., torsional angles in ).
- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., lactone carbonyl at ~170 ppm, chlorine-induced deshielding).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS ().
- IR Spectroscopy : Identify lactone C=O stretching (~1750 cm) and hydroxyl groups.
Key Tip : Cross-validate results with computational chemistry tools (e.g., DFT calculations for bond geometry).
Q. What mechanisms underlie the genotoxicity of 3-Chloro-4-methyl-2(5H)-furanone?
Methodological Answer : The compound induces DNA damage via:
- Electrophilic Reactivity : The α,β-unsaturated lactone reacts with nucleophilic DNA bases (e.g., guanine N7), forming adducts ().
- ROS Generation : Chlorine substituents promote oxidative stress, leading to strand breaks ().
- Mutagenicity in Ames Tests : Positive results in Salmonella strains TA98 and TA100 indicate frameshift and base-pair mutations ().
Q. Experimental Design :
- Use comet assays or γ-H2AX staining to quantify DNA damage in vitro.
- Compare potency to MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), a structurally related carcinogen ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data across different model systems?
Methodological Answer : Contradictions often arise from:
Q. Strategies :
- Cross-Model Validation : Test in parallel using bacterial reverse mutation assays (Ames test), mammalian cell micronucleus assays, and rodent models.
- Mechanistic Profiling : Use transcriptomics to identify conserved pathways (e.g., p53 activation) across systems.
Q. Table 2: Toxicity Endpoints in Different Models
Q. How to design experiments to study the role of 3-Chloro-4-methyl-2(5H)-furanone in biofilm disruption?
Methodological Answer :
- Derivative Synthesis : Attach functional groups (e.g., quaternary ammonium) to enhance biofilm penetration ().
- In Vitro Assays :
- Use crystal violet staining to quantify biofilm biomass in Pseudomonas aeruginosa.
- Measure minimum biofilm eradication concentration (MBEC) via metabolic activity assays (e.g., resazurin).
- Mechanistic Studies :
- Perform RNA-seq to identify downregulated biofilm-related genes (e.g., algD, pelA).
- Test synergy with antibiotics (e.g., ciprofloxacin) using checkerboard assays.
Q. What are the challenges in achieving stereoselective synthesis of 3-Chloro-4-methyl-2(5H)-furanone derivatives?
Methodological Answer :
Q. Solutions :
- Use chiral auxiliaries (e.g., menthol derivatives) to enforce stereochemistry ().
- Optimize reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to suppress racemization.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
